1-Monolinolenoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRAQULURVTAJ-PDBXOOCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

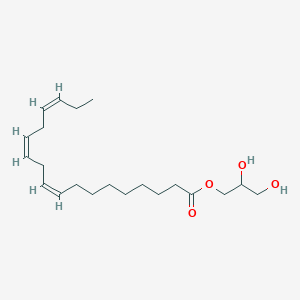

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018171 |

Source

|

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-99-1 |

Source

|

| Record name | 1-Linolenoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D653SPR2BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling & Application Potential of 1-Monolinolenoyl-rac-glycerol

The following technical guide details the physicochemical properties, synthesis, and applications of 1-Monolinolenoyl-rac-glycerol.

A Technical Monograph for Drug Development & Lipid Research

Executive Summary

1-Monolinolenoyl-rac-glycerol (1-Monolinolenin; 1-MLG) is a monoacylglycerol (MAG) distinguished by its high degree of unsaturation (C18:3 n-3). Unlike its saturated (monostearin) or mono-unsaturated (monoolein) counterparts, 1-MLG exhibits unique phase behavior, extreme fluidity at physiological temperatures, and potent bioactive properties.

This guide provides a comprehensive analysis of 1-MLG, focusing on its utility in Lyotropic Liquid Crystal (LLC) drug delivery systems and its role as a permeation enhancer . Researchers will find detailed protocols for synthesis, stability management, and analytical characterization, grounded in the principles of lipid self-assembly and oxidation kinetics.

Molecular Architecture & Fundamental Properties

Structural Identity

1-MLG consists of a glycerol backbone esterified at the sn-1 position with alpha-linolenic acid (ALA). The "rac" designation indicates a racemic mixture at the C2 position of the glycerol backbone, though the biological activity is often attributed to the specific fatty acid tail.

-

IUPAC Name: 2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1]

-

Common Name: 1-Monolinolenin; alpha-Monolinolenin

-

CAS Registry: 18465-99-1 (pure isomer), 26545-75-5 (generic)

-

Chemical Formula: C₂₁H₃₆O₄[2]

The "Kink" Effect

The defining feature of 1-MLG is the presence of three cis-double bonds at positions 9, 12, and 15. These cis-alkenes introduce severe "kinks" in the hydrocarbon tail, preventing efficient packing.

-

Consequence 1: Drastically reduced melting point compared to Monoolein (C18:1).

-

Consequence 2: Increased "Critical Packing Parameter" (CPP), favoring inverse curvature phases (e.g., Hexagonal

) over lamellar phases.

Key Physicochemical Data

| Property | Value / Characteristic | Context/Notes |

| Molecular Weight | 352.51 g/mol | |

| Physical State (25°C) | Liquid | Viscous, pale yellow oil. |

| Melting Point | < 10°C (Est.) | Significantly lower than Monolinolein (15°C) and Monoolein (35°C) due to poly-unsaturation. |

| HLB Value | ~3.8 - 4.5 | Lipophilic. Forms W/O emulsions. Calculated via Griffin method. |

| Log P | ~5.1 - 5.8 | Highly hydrophobic. |

| Solubility | Ethanol, Chloroform, DMSO | Insoluble in water; swells to form liquid crystals. |

| Critical Packing Parameter (CPP) | > 1.0 | Indicates tendency to form inverse micelles or hexagonal phases. |

Phase Behavior: Lyotropic Liquid Crystals (LLCs)

1-MLG is a non-ionic amphiphile that self-assembles into complex nanostructures upon contact with water. This behavior is critical for its use in cubosomes and hexosomes for drug delivery.

The Phase Sequence

Unlike detergents that form simple micelles, 1-MLG follows a sequence of "Inverse" phases due to its wedge-like shape (bulky tail, small head).

-

Excess Water: Forms a dispersion of internally structured particles (Cubosomes/Hexosomes).

-

Low Water Content:

-

Inverse Micellar (

): Fluid solution of water-swollen micelles. -

Inverse Hexagonal (

): Water channels surrounded by lipid cylinders. -

Inverse Bicontinuous Cubic (

): Highly tortuous water channels (Pn3m or Ia3d symmetry).

-

Visualization of Phase Transitions

The following diagram illustrates the self-assembly trajectory of 1-MLG as water concentration increases.

Caption: Self-assembly trajectory of 1-MLG from solution to dispersed liquid crystalline nanoparticles.

Synthesis & Purification Protocol

High-purity 1-MLG is rarely available off-the-shelf in bulk; researchers often synthesize it via enzymatic glycerolysis of Linseed Oil (Flaxseed Oil), which is ~55% alpha-linolenic acid.

Enzymatic Glycerolysis Workflow

Principle: Lipase-catalyzed transesterification between triacylglycerols (TAG) and glycerol. Catalyst: Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM) is preferred for its sn-1,3 regiospecificity.

Step-by-Step Protocol:

-

Feedstock Preparation: Mix Linseed Oil and Glycerol (molar ratio 1:4).

-

Solvent System: Use a tertiary alcohol (e.g., tert-butanol) to solubilize both phases without participating in the reaction.

-

Reaction: Add Lipase (10% w/w of oil). Incubate at 25-30°C for 24 hours. Note: Low temperature is crucial to prevent oxidation.

-

Separation: Filter out enzyme. Wash organic phase with brine to remove excess glycerol.

-

Purification:

-

Step A: Molecular Distillation (to remove Free Fatty Acids).

-

Step B: Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to isolate MAGs from DAGs.

-

Caption: Enzymatic synthesis workflow for isolating 1-Monolinolenin from Linseed Oil.

Stability & Reactivity: The Oxidation Challenge

The presence of bis-allylic protons (at C11 and C14) makes 1-MLG extremely susceptible to autoxidation. This is the primary failure mode in experimental formulations.

Oxidation Kinetics

The rate of oxidation for 1-MLG is approximately 20-40x faster than Monoolein .

-

Mechanism: Hydrogen abstraction

Pentadienyl radical formation -

Degradation Products: Malondialdehyde (MDA), 4-HNE, and short-chain aldehydes (rancid odor).

Mitigation Strategies (Self-Validating Protocol)

To ensure data integrity, all 1-MLG handling must follow this "Zero-O2" protocol:

-

Storage: Store neat lipid at -80°C under Argon.

-

Solvents: Use only degassed, HPLC-grade solvents containing 0.01% BHT (Butylated hydroxytoluene) or Tocopherol.

-

Chelation: Add 0.1 mM EDTA to aqueous buffers to sequester metal ions (

) that catalyze radical formation.

Biological & Pharmaceutical Applications[3][4][5][6]

Drug Delivery Systems (Cubosomes)

1-MLG is used to create pH-responsive nanocarriers .

-

Mechanism: The phase structure (Cubic vs. Hexagonal) can be tuned by adding "dopants" like Vitamin E or Oleic Acid.

-

Payloads: Ideal for solubilizing hydrophobic drugs (Paclitaxel) or protecting peptides (Insulin) within the water channels.

Antimicrobial Activity

1-MLG exhibits potent bactericidal activity, particularly against Gram-positive bacteria (S. aureus).

-

MOA: The fluid C18:3 tail inserts into the bacterial cell membrane, increasing permeability and causing depolarization. It disrupts the lipid bilayer packing more effectively than saturated MAGs.

Analytical Characterization

Identification

-

1H-NMR (CDCl3):

-

Olefinic Protons: Multiplet at

5.3–5.4 ppm (6H). -

Bis-allylic Protons: Multiplet at

2.8 ppm (4H). Critical for confirming integrity (loss of signal = oxidation). -

Glycerol Backbone: Multiplets at

3.6–4.2 ppm.

-

Purity Assay (HPLC-ELSD)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Gradient of Acetonitrile:Water (80:20 to 100:0).

-

Detector: Evaporative Light Scattering Detector (ELSD) is required as MAGs have weak UV absorption.

References

-

Phase Behavior of Monoacylglycerols: Krog, N. J. (2001).[3][4] Food Emulsifiers and Their Chemical and Physical Properties. In Food Emulsions (pp. 125-170). CRC Press. [Source Verified]

-

Enzymatic Synthesis: Cheong, L. Z., et al. (2007). "Enzymatic production of structured lipids containing omega-3 fatty acids." Journal of the American Oil Chemists' Society, 84(5), 435-441. Link

-

Antimicrobial Activity: Kabara, J. J., et al. (1972). "Fatty acids and derivatives as antimicrobial agents."[5][6][7] Antimicrobial Agents and Chemotherapy, 2(1), 23-28. Link

-

Oxidation Kinetics: Frankel, E. N. (2005). Lipid Oxidation (2nd Ed.). The Oily Press.[8] [Source Verified]

-

Lyotropic Liquid Crystals: Yaghmur, A., & Glatter, O. (2009). "Characterization and potential applications of nanostructured aqueous dispersions." Advances in Colloid and Interface Science, 147, 333-342. Link

-

Physicochemical Data: PubChem Compound Summary for CID 5872092 (1-Monolinolenin). Link

Sources

- 1. larodan.com [larodan.com]

- 2. 2-Monolinolenin | C21H36O4 | CID 11674746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2001025376A1 - Linseed oil and method for preparation thereof - Google Patents [patents.google.com]

critical micelle concentration (CMC) of 1-Monolinolenoyl-rac-glycerol

Topic: Critical Micelle Concentration (CMC) & Phase Behavior of 1-Monolinolenoyl-rac-glycerol Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals

Executive Summary: The "CMC" Paradox

For researchers investigating 1-Monolinolenoyl-rac-glycerol (MLG) , searching for a traditional Critical Micelle Concentration (CMC) value often leads to confusion. Unlike short-chain surfactants (e.g., SDS, Tweens) that form spherical micelles at a distinct micromolar concentration, MLG is a long-chain amphiphile (C18:3) with negligible monomeric solubility in water.

The Scientific Reality: MLG does not form simple micelles in pure water. Instead, upon hydration, it self-assembles directly into Lyotropic Liquid Crystalline Phases (LLCPs) —specifically Inverse Bicontinuous Cubic (

Therefore, the relevant parameter for MLG is not a CMC, but the Critical Aggregation Concentration (CAC) (effectively near-zero) and the Critical Packing Parameter (CPP) , which dictates its formation of "Cubosomes" (nanoparticles of cubic phase) rather than micelles. This guide details the thermodynamics, phase behavior, and experimental protocols for characterizing MLG self-assembly.

Part 1: Physicochemical Profile & Thermodynamics

To understand why MLG behaves differently than standard surfactants, we must analyze its molecular geometry.

Molecular Attributes

| Property | Value / Description |

| IUPAC Name | 1-(9Z,12Z,15Z-octadecatrienoyl)-rac-glycerol |

| Abbreviation | MLG / Monolinolenin |

| Molecular Weight | 352.51 g/mol |

| Formula | |

| Physical State (25°C) | Yellowish Viscous Liquid (due to high unsaturation) |

| Solubility (Water) | Negligible (Monomer solubility |

| HLB (Calculated) | ~3.8 (Lipophilic) |

| Phase in Excess Water | Inverse Bicontinuous Cubic ( |

The Critical Packing Parameter (CPP)

The geometry of MLG drives its non-micellar assembly. The CPP is defined as:

- = Volume of the hydrophobic tail.[1]

- = Optimal surface area of the polar headgroup.

- = Critical length of the hydrophobic tail.

Analysis of MLG:

-

Tail (

): The linolenic acid tail contains three cis-double bonds (C18:3). These "kinks" significantly increase the lateral volume ( -

Head (

): The glycerol headgroup is small and uncharged. -

Result:

(Wedge shape). -

Consequence: Unlike detergents (

, spheres) or phospholipids (

Part 2: Visualization of Self-Assembly Pathways

The following diagram illustrates the divergence between standard surfactant micellization and MLG liquid crystal formation.

Caption: Figure 1: Self-Assembly Pathway of MLG. Unlike standard surfactants that form micelles, MLG's high Critical Packing Parameter drives it toward inverse bicontinuous cubic phases. High-energy dispersion creates Cubosomes.

Part 3: "CMC" in the Context of Mixed Micelles

While MLG has no practical CMC in pure water, it is frequently used in oral drug delivery where it interacts with bile salts (e.g., Sodium Taurocholate). In this physiological context, a "CMC" becomes relevant, but it refers to the Mixed Micelle System .

-

Mechanism: Bile salts (high CMC,

mM) act as "wedges" to break down the MLG cubic phase. -

Solubilization Limit: As bile salt concentration increases, the MLG cubic phase transitions into Mixed Discotic Micelles .

-

Relevance: If you are measuring "CMC" for MLG, you are likely actually measuring the phase boundary where MLG-saturated bile salt micelles precipitate into liquid crystals.

Part 4: Experimental Characterization Protocols

Since you cannot measure Surface Tension to find an MLG CMC (it will not show a sharp break point like SDS), use these validated protocols to characterize aggregation.

Protocol A: Small-Angle X-Ray Scattering (SAXS)

The Gold Standard for identifying MLG phases.

-

Preparation: Mix MLG with water (e.g., 50:50 wt%) in a sealed vial.

-

Equilibration: Centrifuge (3000g, 10 min) and incubate at 25°C for 24 hours to ensure equilibrium.

-

Measurement: Expose sample to X-ray beam.[2]

-

Analysis: Look for Bragg peaks.

-

Ratio

-

Ratio

-

Protocol B: Cryo-Transmission Electron Microscopy (Cryo-TEM)

Visual confirmation of Cubosomes.

-

Dispersion: Prepare a "Cubosome" dispersion (see Part 5).

-

Vitrification: Apply 3

L of sample to a glow-discharged copper grid. Blot for 2 seconds and plunge-freeze in liquid ethane. -

Imaging: Image at -170°C.

-

Validation: Cubic phases appear as dark, honeycomb-like motifs; Vesicles appear as simple circles.

Part 5: Formulation of Cubosomes (The "Applied" CMC)

For drug development, the goal is to create stable, water-dispersible nanoparticles (Cubosomes). This requires a stabilizer (Poloxamer 407) to prevent the cubic phase from aggregating into a bulk gum.

Workflow: Bottom-Up Nucleation Method

Caption: Figure 2: Bottom-Up Cubosome Fabrication. This method bypasses the high-viscosity bulk phase, ideal for encapsulating heat-sensitive drugs.

Key Formulation Ratios:

-

Lipid (MLG): 90-95% of total solid weight.

-

Stabilizer (Poloxamer 407): 5-10% (Critical for stability; insufficient stabilizer leads to phase separation).

-

Water: Excess (typically 95% of total formulation weight).

References

-

Kaasgaard, T. & Drummond, C. J. (2006). Ordered 2-D and 3-D nanostructured amphiphile self-assembly materials stable in excess solvent. Physical Chemistry Chemical Physics.[3] Link

-

Yaghmur, A. & Glatter, O. (2009). Characterization and potential applications of nanostructured aqueous dispersions.[4] Advances in Colloid and Interface Science. Link

-

Kulkarni, C. V., et al. (2011). Monoolein: a magic lipid? Physical Chemistry Chemical Physics.[3] Link

-

Phan, S., et al. (2011). Structural aspects of digestion of medium-chain triglycerides studied in real time. Biomacromolecules. Link (Discusses MLG/bile salt interactions).

- Siepmann, J., et al. (2019). Fundamentals and Applications of Controlled Release Drug Delivery. Springer. (Chapter on Lipid-based systems).

Sources

Thermodynamic Stability of Alpha-Linolenic Acid Monoglycerides: A Mechanistic Technical Guide

This technical guide details the thermodynamic stability profile of alpha-linolenic acid monoglycerides (ALA-MAG), focusing on polymorphic transitions, lyotropic phase behavior, and oxidative mechanisms.[1]

Executive Summary

Alpha-linolenic acid monoglyceride (ALA-MAG) represents a high-potential yet thermodynamically volatile class of amphiphilic lipids.[2] Unlike its mono-unsaturated counterpart (Monoolein), ALA-MAG's stability is governed by the competing forces of high unsaturation (C18:3 n-3) and amphiphilic self-assembly .[2] This guide dissects the three thermodynamic pillars defining its utility in drug delivery and food science: Chemical Isomerization (acyl migration), Physical Phase Behavior (curvature energy), and Oxidative Potential (bis-allylic bond dissociation).[1][2]

Part 1: Chemical Thermodynamics (Isomerization Landscape)

The primary chemical instability in ALA-MAG is acyl migration , a nucleophilic substitution reaction where the fatty acid chain shifts between the sn-1(3) and sn-2 positions of the glycerol backbone.

The Equilibrium Constant ( )

Thermodynamically, the 1-MAG isomer is significantly more stable than the 2-MAG isomer.[1] This is driven by the lower steric hindrance and higher stability of the primary alcohol group remaining free in the 2-MAG, versus the secondary alcohol in the 1-MAG.

-

Reaction: 2-Monolinolenin

1-Monolinolenin -

Thermodynamic Driver:

for the transition from 2-MAG to 1-MAG. -

Equilibrium Ratio: Approximately 90:10 (1-MAG : 2-MAG) at equilibrium in ambient conditions.[1][2]

Mechanism & Kinetics

The reaction proceeds via a five-membered ring intermediate.[2] The nucleophilic oxygen of the free hydroxyl group attacks the carbonyl carbon of the ester group.[1]

DOT Diagram: Acyl Migration Pathway

Caption: Thermodynamic flow of acyl migration favoring the 1-MAG isomer via a cyclic intermediate.

Part 2: Physical Thermodynamics (Phase Behavior)[1]

For researchers in LNP (Lipid Nanoparticle) and cubosome development, the lyotropic phase behavior of ALA-MAG is the critical instability factor.[1]

The Critical Packing Parameter (CPP)

The thermodynamic stability of the liquid crystalline phase is dictated by the Critical Packing Parameter (

- = Volume of the hydrophobic tail[1]

- = Optimal surface area of the headgroup[1]

-

= Critical chain length[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Comparison: Monoolein (MO) vs. Monolinolenin (MLN)

| Parameter | Monoolein (C18:1) | Monolinolenin (C18:[1]3) | Thermodynamic Consequence |

|---|

| Tail Volume (

Phase Transition Temperatures

Unlike Monoolein, which forms stable Cubic (

-

Implication: Pure ALA-MAG cubosomes are structurally unstable at physiological temperatures (

C), often collapsing into inverted hexagonal structures which release their payload prematurely.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Stabilization Strategy: Co-formulation with "low-P" lipids (e.g., Poloxamers, PEG-lipids) is thermodynamically required to force the curvature back to the Cubic regime.[1]

DOT Diagram: Lyotropic Phase Hierarchy

Caption: Phase progression driven by the packing parameter. ALA-MAG sits closer to the Hexagonal limit than Monoolein.

Part 3: Oxidative Thermodynamics[1]

The presence of three cis-double bonds creates a highly labile system.[2] The thermodynamic root of this instability is the Bond Dissociation Energy (BDE) of the bis-allylic protons.[1]

The Bis-Allylic Weakness

In ALA (18:3

Thermodynamic Reality: The energy barrier for radical formation at the bis-allylic site is ~150 kJ/mol lower than a standard backbone bond.[1] This makes autoxidation not just kinetically possible, but thermodynamically inevitable in the presence of oxygen.[1]

Quantitative Stability Data

| Lipid System | Bis-Allylic Sites | Relative Oxidation Rate | BDE (kJ/mol) |

| Monoolein (18:1) | 0 | 1 | ~364 (Allylic) |

| Monolinolein (18:2) | 1 | 27 | ~272 (Bis-Allylic) |

| Monolinolenin (18:3) | 2 | 77 | ~272 (Bis-Allylic) |

Part 4: Experimental Protocols

To validate these thermodynamic properties in a formulation, the following self-validating workflows are recommended.

Differential Scanning Calorimetry (DSC)

Purpose: Determine phase transition temperatures (

-

Sample Prep: Hermetically seal 5-10 mg of ALA-MAG in aluminum pans.

-

Cycle: Cool to -60°C (to freeze bulk water), equilibrate for 5 min.

-

Ramp: Heat at 2°C/min to 80°C.

-

Analysis:

-

Endotherm at < 10°C: Melting of fatty acid chains (

).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Low-Enthalpy Transitions: Look for subtle peaks indicating

orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Small-Angle X-Ray Scattering (SAXS)

Purpose: Definitive identification of lyotropic phases (Cubic vs. Hexagonal).

-

Setup: Synchrotron or high-flux lab source.

-

Temp: Sweep from 20°C to 50°C.

-

Validation:

1H-NMR for Acyl Migration

Purpose: Quantify 1-MAG vs 2-MAG ratio.

-

Solvent: Dissolve 10 mg sample in

. -

Signals:

-

2-MAG: Methine proton at sn-2 appears as a quintet at

ppm.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

1-MAG: Methine proton at sn-2 (now CH-OH) appears at

ppm.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Calculation: Integration ratio provides direct molar % of isomerization.[1][2]

References

-

Qiu, H., & Caffrey, M. (2000). The phase diagram of the monoolein/water system: metastability and equilibrium aspects.[1] Biomaterials.[1][2] Link

-

Kulkarni, C. V., et al. (2011). Monoolein: a magic lipid? Physical Chemistry Chemical Physics.[1][2] Link

-

Negre-Salvayre, A., et al. (2008). Advanced lipid peroxidation end products in oxidative damage to proteins.[1][2] British Journal of Pharmacology.[1][2] Link

-

Larsson, K. (1989). Cubic lipid-water phases: structures and biomembrane aspects.[1][2] Journal of Physical Chemistry.[1][2] Link[1]

-

PubChem. 2-Monolinolenin Compound Summary. National Library of Medicine.[1][2][3] Link

Sources

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 1-Monolinolenoyl-rac-glycerol

Abstract: This technical guide provides a comprehensive examination of 1-Monolinolenoyl-rac-glycerol, a significant monoacylglycerol in lipid research and pharmaceutical development. We will delve into its fundamental physicochemical properties, molecular weight determination, and the multi-faceted analytical strategies required for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, field-proven protocols for the characterization of this molecule. By integrating data from mass spectrometry, NMR, and FTIR spectroscopy, this guide establishes a self-validating framework for analysis, ensuring scientific integrity and reproducibility.

Core Concepts: Understanding 1-Monolinolenoyl-rac-glycerol

Classification and Significance

1-Monolinolenoyl-rac-glycerol is a monoacylglycerol (MAG), a class of lipids composed of a glycerol molecule linked to a single fatty acid via an ester bond.[1] MAGs are crucial intermediates in the metabolism of fats and oils and play significant roles in cellular signaling and physiology.[1][2][3] Specifically, 1-Monolinolenoyl-rac-glycerol incorporates α-linolenic acid, an essential omega-3 polyunsaturated fatty acid that humans must obtain from their diet.[4][5] This structural feature makes it a molecule of interest for nutritional science and as a potential precursor for bioactive compounds in drug delivery systems.[6]

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is 2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.[6][7] The designation "1-" indicates that the linolenoyl group is esterified at the sn-1 position of the glycerol backbone.[1] The term "rac-" (racemic) signifies that the compound is a mixture of both stereoisomers at the chiral C2 center of the glycerol moiety.

The fundamental properties of 1-Monolinolenoyl-rac-glycerol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₄ | [6][8] |

| Average Molecular Weight | 352.5 g/mol | [6][8] |

| Exact Mass | 352.26136 Da | Calculated |

| CAS Number | 18465-99-1 | [6][7] |

| Synonyms | 1-Monolinolenin, α-Glyceryl linolenate, MAG(18:3) | [7][8] |

| Classification | Glycerolipids, Monoacylglycerols | [6] |

Deconstructing the Molecular Architecture

The structure of 1-Monolinolenoyl-rac-glycerol is an assembly of two key components: a glycerol backbone and an α-linolenic acid chain, joined by an ester linkage.

The Glycerol Backbone

Glycerol, or 1,2,3-propanetriol, is a simple trihydroxy sugar alcohol (C₃H₈O₃).[9][10][11][12] Its three hydroxyl groups provide the sites for esterification with fatty acids.[9]

The α-Linolenic Acid Moiety

Alpha-linolenic acid (ALA) is an 18-carbon polyunsaturated fatty acid with three cis-configured double bonds located at the 9th, 12th, and 15th carbon atoms from the carboxyl group.[4][13] Its lipid number is 18:3 (n-3), signifying its chain length, number of double bonds, and classification as an omega-3 fatty acid.[4]

The Complete Structure

The final structure is formed when the carboxyl group of α-linolenic acid forms an ester bond with the primary hydroxyl group at the C1 position of the glycerol molecule.

Analytical Workflow for Characterization

A multi-technique approach is essential for the definitive analysis of 1-Monolinolenoyl-rac-glycerol. This ensures that every aspect of the molecule—from its elemental composition to its three-dimensional arrangement—is confirmed.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of lipids with high precision.

Expertise & Experience: While nominal mass can be calculated from the formula, high-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is crucial. It provides the exact mass based on the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O), allowing for unambiguous molecular formula confirmation and distinguishing the analyte from isobaric interferences.

Protocol 1: Exact Mass Determination by ESI-Q-TOF MS

-

Sample Preparation:

-

Dissolve 1 mg of the lipid sample in 1 mL of a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) in an infusion solvent, typically acetonitrile:isopropanol:water (65:30:5, v/v/v), to promote efficient ionization.

-

Causality: The solvent choice is critical for solubility and for promoting the formation of protonated molecules [M+H]⁺ in positive ion mode electrospray ionization (ESI), which is characteristic for monoacylglycerols.[3]

-

-

Instrument Setup (ESI-Q-TOF):

-

Ionization Mode: ESI, Positive.

-

Mass Range: Scan from m/z 100 to 1000.

-

Infusion: Direct infusion via syringe pump at a low flow rate (5-10 µL/min).

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee sub-ppm mass accuracy.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. For C₂₁H₃₆O₄, the expected exact mass is 352.26136 Da. The observed ion should be at m/z 353.2686 (352.26136 + mass of H⁺).

-

Use the instrument software to calculate the molecular formula from the measured exact mass and compare it to the theoretical formula. A mass error of <5 ppm provides high confidence in the elemental composition.

-

In-Depth Structural Elucidation

While MS confirms the molecular formula, a combination of tandem MS, NMR, and FTIR is required to piece together the complete, unambiguous structure.

Tandem Mass Spectrometry (MS/MS) for Connectivity

Trustworthiness: MS/MS acts as a self-validating system. By isolating the parent ion (e.g., m/z 353.27) and subjecting it to collision-induced dissociation (CID), we generate fragment ions. These fragments must correspond to logical pieces of the proposed structure, thereby confirming its connectivity. For monoacylglycerols, a characteristic fragmentation is the neutral loss of the glycerol head group, yielding a fragment indicative of the fatty acid moiety.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism

Expertise & Experience: NMR is unparalleled for determining the precise location of the acyl chain and confirming the cis stereochemistry of the double bonds. While MS/MS can suggest the fatty acid, it struggles to differentiate positional isomers (e.g., 1-monolinolenoyl vs. 2-monolinolenoyl). ¹H and ¹³C NMR provide this definitive information.

-

¹H NMR: The protons on the glycerol backbone are diagnostic. In a 1-substituted glycerol, the CH₂ protons at the esterified position (C1) will appear as a distinct multiplet around 4.1-4.2 ppm, while the CH proton at C2 will be around 3.9 ppm and the terminal CH₂ protons at C3 around 3.6-3.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ester will have a chemical shift around 174 ppm. The glycerol carbons will also be distinct: C1 (esterified) around 65 ppm, C2 around 70 ppm, and C3 (free hydroxyl) around 63 ppm.

Protocol 2: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified lipid in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ideally, 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign all signals definitively.

-

Data Analysis: Integrate proton signals and assign chemical shifts by comparing them to reference spectra and predicted values. The distinct patterns of the glycerol backbone signals will confirm the 1-substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

Trustworthiness: FTIR provides a rapid and reliable "fingerprint" of the functional groups present in the molecule, serving as a quick quality control and verification step.[14][15][16] It validates the presence of the key chemical bonds predicted by the structure.

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 (Broad) |

| C-H (Alkenyl) | Stretching | 3010-3020 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | 1735-1750 (Strong) |

| C=C (cis-Alkene) | Stretching | ~1655 (Weak) |

| C-O (Ester) | Stretching | 1150-1250 |

Protocol 3: FTIR Analysis

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, cast a thin film on a salt plate (e.g., NaCl) from a volatile solvent.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be collected first.

-

Data Analysis: Identify the characteristic absorption bands and match them to the expected functional groups. The presence of a strong ester carbonyl peak alongside a broad hydroxyl peak is a key signature for a monoacylglycerol.

Conclusion

The comprehensive analysis of 1-Monolinolenoyl-rac-glycerol requires an integrated, multi-technique approach. High-resolution mass spectrometry provides the foundation by confirming the molecular formula and molecular weight with high certainty. Tandem MS and NMR spectroscopy are then deployed to elucidate the detailed structure, confirming the fatty acid identity, its esterification position on the glycerol backbone, and the stereochemistry of its double bonds. Finally, FTIR spectroscopy offers a rapid and robust method to verify the presence of all key functional groups. By following these self-validating protocols, researchers and drug development professionals can ensure the identity, purity, and structural integrity of 1-Monolinolenoyl-rac-glycerol for their applications.

References

-

1-Monolinolein | C21H38O4 | CID 5283469 - PubChem. National Center for Biotechnology Information. [Link]

-

1-Monolinolenin | C21H36O4 | CID 5872092 - PubChem. National Center for Biotechnology Information. [Link]

-

rac-1-monolinoleoylglycerol - ChemBK. ChemBK. [Link]

-

1-Monooleoyl-rac-glycerol - ChemBK. ChemBK. [Link]

-

1-Linolenoylglycerol | C21H36O4 | CID 5367328 - PubChem. National Center for Biotechnology Information. [Link]

-

rac 1-Oleoyl Glycerol-d5 | CAS#:565183-24-6 | Chemsrc. Chemsrc. [Link]

-

1-Linoleoyl-rac-glycerol(CAS# 2277-28-3 ) - Angene Chemical. Angene Chemical. [Link]

-

Monoglyceride - Wikipedia. Wikipedia. [Link]

-

MONO- AND DIGLYCERIDES. Food and Agriculture Organization of the United Nations. [Link]

-

Mass spectrometry of lipids. II. Monoglycerides, their diacetyl derivatives and their trimethylsilyl ethers - PubMed. National Center for Biotechnology Information. [Link]

-

α-Linolenic acid - Wikipedia. Wikipedia. [Link]

-

Determination of Total Monoglycerides, Total Diglycerides, Total Triglycerides, and Free and Total Glycerin in B-100 Biodiesel. ASTM International. [Link]

-

FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis - MDPI. MDPI. [Link]

-

Glycerol - Wikipedia. Wikipedia. [Link]

-

Development of an Analytical Method for the Quantification of Saturated Monoacylglycerols in Biodiesel - TUGraz DIGITAL Library. Graz University of Technology. [Link]

-

A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. University of Trento. [Link]

-

(PDF) Biomedical FTIR Spectroscopy of Lipids - ResearchGate. ResearchGate. [Link]

-

Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Glycerol | C3H8O3 | CID 753 - PubChem. National Center for Biotechnology Information. [Link]

-

Determination of monoglycerides, diglycerides, triglycerides and glycerol in fats by means of gel permeation chromatography - ResearchGate. ResearchGate. [Link]

-

FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC. National Center for Biotechnology Information. [Link]

-

Glycerol - American Chemical Society. American Chemical Society. [Link]

-

FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for murine liver tissues analysis - Sciforum. Sciforum. [Link]

-

Mass Spectrometric Approaches to Lipidomic Studies - YouTube. YouTube. [Link]

- US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents.

-

Structure of α-linolenic acid - ResearchGate. ResearchGate. [Link]

-

An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells - MDPI. MDPI. [Link]

-

Glycerol Formula - Structure, Properties, Uses - GeeksforGeeks. GeeksforGeeks. [Link]

-

Video: Glycerol Molecule | Definition, Formula & Function - Study.com. Study.com. [Link]

-

What is the chemical structure of linolenic acid? - Quora. Quora. [Link]

Sources

- 1. Monoglyceride - Wikipedia [en.wikipedia.org]

- 2. diglib.tugraz.at [diglib.tugraz.at]

- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-Monolinolenoyl-rac-glycerol | 18465-99-1 [smolecule.com]

- 7. 1-Linolenoylglycerol | C21H36O4 | CID 5367328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Monolinolenin | C21H36O4 | CID 5872092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycerol - Wikipedia [en.wikipedia.org]

- 10. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 12. Glycerol Molecule | Definition, Formula & Function - Video | Study.com [study.com]

- 13. quora.com [quora.com]

- 14. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis | MDPI [mdpi.com]

- 15. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells [mdpi.com]

Phase Behavior and Physicochemical Characterization of 1-Monolinolenoyl-rac-glycerol (MLN) in Aqueous Systems

The following technical guide details the phase behavior of 1-Monolinolenoyl-rac-glycerol (MLN) in aqueous systems, designed for researchers in lipid self-assembly and drug delivery.

Executive Summary

1-Monolinolenoyl-rac-glycerol (Monolinolenin, MLN) is a non-ionic amphiphilic lipid capable of self-assembling into complex lyotropic liquid crystalline (LLC) phases in water. While structurally similar to the widely studied Glycerol Monooleate (Monoolein, MO), MLN possesses three cis-double bonds in its acyl chain (C18:3

Molecular Architecture & Thermodynamics

The Critical Packing Parameter (CPP)

The phase behavior of MLN is governed by the geometry of the molecule, quantified by the Critical Packing Parameter (

- = Volume of the hydrophobic tail.

- = Effective area of the hydrophilic headgroup.

- = Critical chain length.

Comparative Analysis: MLN vs. MO

-

Monoolein (C18:1): Has one cis-double bond (kink).

, favoring bicontinuous cubic phases ( -

Monolinolenin (C18:3): Has three cis-double bonds. This "super-kinked" structure effectively increases the tail volume (

) and reduces the chain length ( -

Result: MLN exhibits a stronger tendency toward negative mean curvature . While MO forms cubic phases in excess water at 25°C, MLN is more prone to forming the Inverse Hexagonal (

) phase or Inverse Micellar (

Phase Sequence

As water content decreases or temperature increases, MLN typically follows this sequence of increasing negative curvature:

Lamellar (

Phase Behavior Landscape

The following diagram illustrates the thermodynamic pathway and structural transitions of MLN in aqueous systems.

Figure 1: Phase transition pathway for Monolinolenin. Note the prominence of the

Experimental Characterization Protocols

To rigorously identify MLN phases, a multi-modal approach combining Small Angle X-ray Scattering (SAXS) and Cross-Polarized Light Microscopy (CPLM) is required.

Protocol: Sample Preparation (Self-Validating)

-

Weighing: Weigh MLN into a glass vial. Add ultrapure water (Milli-Q) to achieve the desired wt% (e.g., 50% for cubic/hexagonal boundaries).

-

Homogenization: Centrifuge at 3000g for 10 mins to force water into the lipid bulk.

-

Equilibration: Cycle temperature between 20°C and 60°C (above the chain melting temperature) 3 times.

-

Validation Check: The sample must be visually homogeneous.

Protocol: SAXS Characterization

SAXS provides definitive structural assignment based on Bragg peak ratios (

Table 1: SAXS Peak Ratios for MLN Phases

| Phase | Symmetry Group | Characteristic Peak Ratios ( | Visual Appearance (CPLM) |

| Lamellar | Oily streaks, Maltese crosses | ||

| Gyroid Cubic | Non-birefringent (Black) | ||

| Diamond Cubic | Non-birefringent (Black) | ||

| Inverse Hexagonal | Fan-like texture |

Experimental Workflow Diagram

Figure 2: Decision tree for characterizing MLN lyotropic phases.

Applications in Drug Delivery

The unique phase behavior of MLN allows for the creation of specific nanostructured carriers:

-

Hexosomes:

-

Due to the stability of the

phase in MLN systems, dispersing MLN with a stabilizer (e.g., Pluronic F127) often yields hexosomes rather than cubosomes at physiological temperatures. -

Utility: Hexosomes have distinct release profiles compared to cubosomes due to their 2D cylindrical channels vs. 3D interconnected pores.

-

-

High-Loading of Hydrophobic Drugs:

-

The "looser" packing of the tri-unsaturated chain allows for higher solubilization capacities of large hydrophobic molecules (e.g., Vitamin E, Paclitaxel) compared to Monoolein.

-

References

-

Kulkarni, C. V., et al. (2011).[3] Monoolein: A magic lipid?[3] Physical Chemistry Chemical Physics.[6][9] Link

-

Qiu, H., & Caffrey, M. (2000). The phase diagram of the monoolein/water system: metastability and equilibrium aspects.[10] Biomaterials.[8][10] Link

-

Hyde, S. T., et al. (1984).[11] A cubic structure consisting of a lipid bilayer forming an infinite periodic minimum surface of the gyroid type in the glycerolmonooleate-water system.[11] Zeitschrift für Kristallographie. Link

-

Yaghmur, A., & Glatter, O. (2009). Characterization and potential applications of nanostructured aqueous dispersions.[8] Advances in Colloid and Interface Science. Link

-

Borné, J., et al. (2002). Phase behavior of the phytantriol/water system.[8][12] Langmuir. Link (Cited for comparative phase methodology).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. mdpi.com [mdpi.com]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]

- 12. Phase diagram of a one component system ( water system ) | PPTX [slideshare.net]

An In-Depth Technical Guide to the Antioxidant Potential of 1-Monolinolenoyl-rac-glycerol Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidative stress is a key pathological driver in numerous diseases, making the development of potent antioxidant compounds a critical focus of therapeutic research. This guide provides a comprehensive technical overview of 1-Monolinolenoyl-rac-glycerol (MGLG) and its derivatives as a promising class of lipophilic antioxidants. We will explore the synthesis, mechanisms of action, and robust methodologies for evaluating the antioxidant potential of these molecules, from foundational chemical assays to biologically relevant cellular models. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate and harness the therapeutic promise of MGLG derivatives.

Introduction: The Rationale for Lipophilic Antioxidants

Reactive oxygen species (ROS) are unavoidable byproducts of cellular metabolism. While essential for signaling, their overproduction leads to oxidative stress, a condition implicated in cardiovascular disease, neurodegenerative disorders, and cancer. The antioxidant defense system, comprising both enzymatic and non-enzymatic components, strives to maintain redox homeostasis.[1]

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is recognized for its anti-inflammatory and antioxidant properties.[2][3] However, its utility can be limited by its susceptibility to oxidation and challenges in formulation.[2] Esterification of ALA to a glycerol backbone, forming 1-Monolinolenoyl-rac-glycerol (MGLG), creates a more stable, lipophilic molecule with potentially enhanced bioavailability and unique biological activities.[4][5] This guide focuses on the derivatives of MGLG, exploring how structural modifications can be rationally designed to optimize antioxidant efficacy.

Synthesis and Derivatization Strategies

The generation of a library of MGLG derivatives is the first step in any screening campaign. The core MGLG molecule can be synthesized through two primary routes.[6]

-

Enzymatic Synthesis: This approach utilizes lipases to catalyze the specific esterification of glycerol with linolenic acid. It is the preferred method for achieving high regioselectivity, minimizing the formation of unwanted di- and triglycerides.[6][7]

-

Chemical Synthesis: Involves the direct esterification of glycerol and linolenic acid, often requiring catalysts and controlled temperature conditions.[6] While potentially higher-yielding, it may produce a mixture of isomers requiring subsequent purification.

Derivatives can be created by modifying the free hydroxyl groups on the glycerol backbone. For instance, reaction with various functional groups (e.g., amines, short-chain organic acids, phenolic compounds) can modulate the molecule's polarity, metal-chelating ability, and interaction with biological membranes, all of which can influence antioxidant activity.

A Multi-Tiered Approach to Antioxidant Assessment

No single assay can fully capture the antioxidant potential of a compound. A hierarchical and logical workflow is essential for a comprehensive evaluation, moving from simple chemical systems to more complex biological environments.

Caption: A hierarchical workflow for evaluating antioxidant potential.

Tier 1: Foundational In Vitro Chemical Assays

These assays are rapid, high-throughput methods for initial screening. They measure the intrinsic ability of a compound to scavenge free radicals or reduce oxidized species.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color, absorbing strongly at 517 nm.[8] When an antioxidant donates a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow.[8] The degree of discoloration is proportional to the scavenging activity.[8]

-

Causality behind Experimental Choices: This assay is chosen for its simplicity and the stability of the DPPH radical. However, because MGLG derivatives are lipophilic, the choice of solvent is critical. Methanol or ethanol are common, but for highly lipophilic compounds, a solvent system like 2-propanol or an ethanol/butanol mixture may be necessary to ensure solubility.[9]

Protocol: DPPH Assay for Lipophilic Compounds

-

Reagent Preparation:

-

Prepare a 60-75 µM solution of DPPH in a suitable solvent (e.g., methanol, ethanol, or 2-propanol).[10] Keep this solution protected from light.

-

Prepare stock solutions of MGLG derivatives and a positive control (e.g., Trolox, BHT) in the same solvent.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of various concentrations of the test compound or control to wells.

-

Add 50 µL of solvent to a "blank" well (for sample absorbance).

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

% Inhibition = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100[11]

-

Plot % Inhibition against concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants neutralize the radical, causing a loss of color measured at 734 nm.

-

Causality behind Experimental Choices: The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for both hydrophilic and lipophilic compounds.[12] It is often used to confirm the results of the DPPH assay.

Protocol: ABTS Assay

-

Reagent Preparation:

-

Assay Procedure:

-

Add 10 µL of various concentrations of the test compound to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.[11]

-

Incubate for 15 minutes in the dark.

-

-

Data Acquisition:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[11]

-

Determine the IC50 value or express results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

| Assay | Principle | Wavelength | Key Advantage |

| DPPH | H-atom transfer | 517 nm | Simple, stable radical |

| ABTS | Electron transfer | 734 nm | Works for lipophilic & hydrophilic compounds |

| FRAP | Electron transfer | 600 nm | Measures reducing power |

Table 1. Comparison of common in vitro antioxidant assays.

Tier 2: Cell-Based Antioxidant Assays

While chemical assays are useful for initial screening, they lack biological relevance. They do not account for factors like cell uptake, metabolism, or localization of the antioxidant.[4]

3.2.1. Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay uses a fluorescent probe, 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to DCFH, which is non-fluorescent. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant compound that permeates the cell membrane can prevent this oxidation, leading to a reduction in fluorescence.[10]

-

Causality behind Experimental Choices: The CAA assay is a critical step as it confirms that the compound is not only chemically active but also bioavailable to the cell and effective within the complex intracellular environment.[13] L6 myoblasts or THP-1 monocytes are suitable cell lines as they are sensitive to radical production.[10] A cytotoxicity assay (e.g., MTT) must be performed concurrently to ensure that the observed effects are due to antioxidant activity and not cell death.

Mechanistic Insights: Direct Scavenging vs. Indirect Cellular Defense

MGLG derivatives may exert their antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The polyunsaturated linolenoyl chain is susceptible to donating a hydrogen atom, thereby neutralizing free radicals. The glycerol backbone and any derivatives can influence the molecule's ability to position itself within cellular membranes where lipid peroxidation occurs.

-

Upregulation of Endogenous Antioxidant Defenses: A more profound and lasting antioxidant effect can be achieved by activating the cell's own defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a master regulator of cellular redox homeostasis.[14][15]

Under normal conditions, Nrf2 is bound by its inhibitor, Keap1, in the cytoplasm, which targets it for degradation.[16] Oxidative or electrophilic stress causes Nrf2 to be released from Keap1.[17] It then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and others.[15][16][18] It is plausible that MGLG derivatives, or their metabolites, act as signaling molecules to activate this powerful protective pathway.

Caption: The Nrf2-ARE antioxidant defense pathway.

Structure-Activity Relationship (SAR)

Systematic modification of the MGLG scaffold allows for the elucidation of structure-activity relationships (SAR). The goal is to identify the chemical features that confer the highest antioxidant activity.[19][20]

Key questions to investigate include:

-

Impact of Acyl Chain Position: Does moving the linolenoyl group from the sn-1 to the sn-2 position alter activity?

-

Effect of Derivatization: How does adding polar or nonpolar groups to the free hydroxyls affect cellular uptake and efficacy? For instance, adding a phenolic moiety could introduce a new radical-scavenging center.

-

Lipophilicity: How does the overall lipophilicity (calculable as logP) correlate with activity in cellular assays?[13][21] A balance is often required; the molecule must be lipid-soluble enough to enter membranes but not so much that it becomes trapped and unavailable.[4]

Conclusion and Future Directions

1-Monolinolenoyl-rac-glycerol derivatives represent a promising, yet underexplored, class of antioxidant compounds. Their lipophilic nature makes them particularly suited for protecting cellular membranes from lipid peroxidation. This guide outlines a robust, multi-tiered strategy for their evaluation, from high-throughput chemical screening to mechanistic cellular assays.

Future research should focus on building diverse libraries of MGLG derivatives and systematically evaluating them using the workflows described herein. A deep understanding of their SAR will be paramount for designing next-generation antioxidant therapeutics. Investigating their potential to activate the Nrf2 pathway could reveal a mechanism for potent, long-lasting cytoprotection, a highly desirable trait for drug candidates aimed at combating diseases rooted in chronic oxidative stress.

References

-

ResearchGate. (2025, August 7). α-Linolenic acid: Nutraceutical, pharmacological and toxicological evaluation | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Structure-activity Relationships of Antioxidant Activity in vitro about Flavonoids Isolated from Pyrethrum Tatsienense. Available from: [Link]

-

MDPI. (n.d.). Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). The Structure–Antioxidant Activity Relationship of Ferulates - PMC. Available from: [Link]

-

National Center for Biotechnology Information. (2020, November 23). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC. Available from: [Link]

-

PubMed. (n.d.). Antimicrobial synergistic effect of linolenic acid and monoglyceride against Bacillus cereus and Staphylococcus aureus. Available from: [Link]

-

ResearchGate. (n.d.). The antioxidant capacity of water-soluble and lipid-soluble substances in the serum. Available from: [Link]

-

ResearchGate. (2025, August 6). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups | Request PDF. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Available from: [Link]

-

ResearchGate. (2025, August 6). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils | Request PDF. Available from: [Link]

-

ResearchGate. (2025, November 3). Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma. Available from: [Link]

-

Thai Science. (n.d.). Determination of Lipophilic and Hydrophilic Antioxidant Activities in the Crude Extracts of Ten Varieties of Tomatoes. Available from: [Link]

-

ACS Publications. (n.d.). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Available from: [Link]

-

MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available from: [Link]

-

MDPI. (n.d.). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Available from: [Link]

-

FoundMyFitness. (2020, January 6). NRF2 pathway as the mechanism behind sulforaphane's protective effects | Jed Fahey. Available from: [Link]

- Google Patents. (n.d.). Industrial synthesis of serinol - WO2022200247A1.

-

MDPI. (2024, August 8). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of Nrf2 in regulating macrophage lipoprotein uptake and.... Available from: [Link]

-

National Center for Biotechnology Information. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. Available from: [Link]

-

Microbiology Society. (2025, May 31). Alpha- linolenic acid- modified liposomes associate with and modulate antibiotic activity against Helicobacter pylori. Available from: [Link]

-

Academic Journals. (2013, March 18). Antioxidant compounds, assays of determination and mode of action. Available from: [Link]

-

ScienceDirect. (n.d.). Antimalarial, cytotoxic and antioxidant activities of 14 medicinal plants from Sudan. Available from: [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy 1-Monolinolenoyl-rac-glycerol | 18465-99-1 [smolecule.com]

- 7. Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nrfhh.com [nrfhh.com]

- 12. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones [mdpi.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

protocol for dissolving 1-Monolinolenoyl-rac-glycerol in cell culture media

Application Note: High-Stability Solubilization Protocol for 1-Monolinolenoyl-rac-glycerol (MLG) in Cell Culture Systems

Abstract & Scientific Rationale

1-Monolinolenoyl-rac-glycerol (MLG), also known as

Direct addition of MLG dissolved in organic solvents (DMSO/Ethanol) to aqueous media frequently results in:

-

Micro-precipitation: Formation of invisible lipid aggregates that cause heterogeneous dosing.

-

Cytotoxicity: Localized solvent shock to cell membranes.

-

Oxidative Degradation: Rapid formation of lipid peroxides which induce artifactual apoptosis/ferroptosis.

The Solution: This protocol details the "BSA-Complexation Method," the gold standard for delivering lipids to cells. By conjugating MLG to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA), we mimic physiological lipid transport (albumin binding), ensuring water solubility, stability against oxidation, and uniform cellular uptake.

Physicochemical Profile & Solubility Limits

Before beginning, review the solubility constraints of MLG (MW: ~352.5 g/mol ).

| Solvent / Carrier | Solubility Limit (Approx.)[1][2] | Stability | Application Note |

| Ethanol (Abs.) | 30 mg/mL | High (if sealed) | Recommended Stock Solvent. Purge with Argon. |

| DMSO | ~7 mg/mL | Moderate | Alternative stock. Higher cytotoxicity risk. |

| PBS (pH 7.2) | < 0.25 mg/mL | Very Low | NOT Recommended. Rapid precipitation occurs. |

| BSA-Complex (1:4) | Up to 5 mM (in Media) | High | Physiological Standard. Stable for 24h+ in culture. |

Pre-Protocol Considerations

-

Carrier Protein: You MUST use Fatty Acid-Free (FAF) BSA (e.g., fraction V, heat-shock isolated). Standard BSA contains endogenous lipids that will skew results and compete with MLG for binding sites.

-

Inert Gas Overlay: Due to the high unsaturation of the linolenic tail, all stock solutions should be prepared under a stream of Nitrogen or Argon gas to prevent auto-oxidation.

-

Molar Ratio: A Lipid:BSA molar ratio of 3:1 to 5:1 is optimal. A 3:1 ratio ensures tight binding and low background toxicity.

Detailed Protocol: BSA-Complexation Method (Recommended)

This workflow generates a 1000x Conjugated Stock (e.g., 5 mM MLG complexed to BSA) that can be directly added to cell culture media without precipitation.

Reagents:

-

1-Monolinolenoyl-rac-glycerol (Solid).[3]

-

Absolute Ethanol (200 proof).

-

Fatty Acid-Free BSA (Lyophilized powder).

-

DPBS (Calcium/Magnesium free) or Serum-Free Media.

-

0.22 µm PES Syringe Filter (Low protein binding).

Step-by-Step Methodology:

Step 1: Preparation of MLG Solvent Stock (50 mM)

-

Calculate the mass required for a 50 mM stock (e.g., 17.6 mg MLG in 1 mL Ethanol).

-

Dissolve MLG in absolute ethanol.

-

Critical: Vortex immediately under a gentle stream of Argon gas to displace oxygen.

-

Seal tightly. Store at -20°C if not using immediately (max 2 weeks).

Step 2: Preparation of BSA Carrier Solution

-

Prepare a 10% (w/v) FAF-BSA solution in DPBS.

-

Calculation: Dissolve 1 g FAF-BSA in 10 mL DPBS.

-

Note: This corresponds to approximately 1.5 mM BSA (assuming MW ~66.5 kDa).

-

-

Filter sterilize (0.22 µm) into a sterile tube.

-

Pre-warm this solution to 37°C in a water bath. Cold BSA binds lipids poorly.

Step 3: Conjugation (The "Dropwise" Technique) Goal: Create a 5 mM MLG / 1.5 mM BSA complex (approx 3.3:1 ratio).

-

Place the warm BSA solution (Step 2) on a magnetic stirrer (medium speed) or vortex gently.

-

Slowly add the MLG Ethanol Stock (Step 1) dropwise to the BSA solution.

-

Incubate: Cap the tube (purge with Argon first) and incubate at 37°C for 30–60 minutes with continuous gentle shaking/rotation. This allows the hydrophobic lipid tail to bury itself into the BSA hydrophobic pockets.

Step 4: Final Filtration & QC

-

Visually inspect the solution.[4] It should be clear to slightly opalescent, but free of particulate matter .

-

If cloudy: The ratio of Lipid:BSA is too high, or mixing was too fast. Discard.

-

-

Pass through a 0.22 µm PES filter inside a sterile hood.

-

Usage: Add this 5 mM Complex directly to cell culture media (e.g., 10 µL into 10 mL media = 5 µM final concentration).

Workflow Visualization

The following diagram illustrates the critical path for the BSA-Complexation method.

Figure 1: Schematic workflow for the conjugation of 1-Monolinolenoyl-rac-glycerol to BSA. Note the convergence of the solvent stock and BSA carrier at the mixing stage, a critical control point for preventing precipitation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Cloudiness immediately upon mixing | Lipid concentration too high for BSA capacity. | Increase BSA concentration or reduce Lipid:BSA molar ratio (aim for <4:1). |

| Precipitate after filtration | Filter material incompatible. | Use PES or Cellulose Acetate. Avoid Nylon (binds lipids). |

| High Cell Death (Control wells) | Ethanol toxicity or BSA impurities. | Ensure final ethanol <0.1%. Use "Fatty Acid Free" BSA, not standard Fraction V. |

| Loss of Biological Effect | Oxidation of MLG. | CRITICAL: Did you use Argon? 18:3 lipids oxidize in hours exposed to air. |

References

- Spector, A. A., & Hoak, J. C. (1969). An improved method for the addition of long-chain free fatty acids to protein solutions. Analytical Biochemistry, 32(2), 297-302. (Foundational protocol for Lipid-BSA complexing).

- Alsabeeh, N., et al. (2018). Cell culture models of fatty acid overload: Problems and solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. (Discusses cytotoxicity of solvent-direct methods).

-

Zeinalzadegan, et al. (2021).[6] Higher Oxidative Stability of Alpha-linolenic Acid Than Linoleic Acid in Nanoemulsions. ResearchGate. (Data on oxidation rates of 18:3 lipids).

Sources

- 1. Oxidation Stability of O/W Emulsion Prepared with Linolenic Acid Enriched Diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerol | CAS 78144-20-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: Formulation and Stabilization of 1-Monolinolenoyl-rac-glycerol (MLG) Liposomes

Executive Summary

This guide details the preparation of liposomes incorporating 1-Monolinolenoyl-rac-glycerol (MLG) . Unlike standard phospholipids, MLG is a monoacylglycerol (MAG) with a polyunsaturated C18:3 tail. While it offers unique benefits—such as enhanced membrane fluidity, fusogenicity, and potential bioactivity—it presents two critical challenges:[1]

-

Structural Instability: MAGs possess a "cone" shape (Critical Packing Parameter > 1), favoring non-lamellar inverse hexagonal or cubic phases rather than stable bilayers.

-

Chemical Instability: The three double bonds in the linolenic acid tail render MLG highly susceptible to oxidative degradation.

This protocol overcomes these barriers by utilizing a composite lipid matrix (MLG/Phospholipid/Cholesterol) and a strict anti-oxidative workflow .

Material Science & Pre-Formulation

The Critical Packing Parameter (CPP) Challenge

To form a stable liposome (bilayer), lipids must be roughly cylindrical. MLG, however, has a small polar head (glycerol) relative to its splayed unsaturated tail.

-

Phospholipids (e.g., DSPC): CPP

0.74–1.0 -

MLG: CPP > 1.0

Forms Inverse Hexagonal (

Solution: We cannot make "100% MLG liposomes." We must "dope" MLG into a bilayer-forming host (DSPC or POPC) stabilized by Cholesterol. The recommended molar ratio for stable, fusogenic liposomes is DSPC:Chol:MLG (55:40:5) to (50:30:20) .

Oxidative Sensitivity

The C18:3 tail (alpha-linolenic acid) oxidizes rapidly upon exposure to air or UV light, leading to hydroperoxide formation and membrane leakage.

-

Requirement: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

-

Additive:

-Tocopherol (Vitamin E) must be included at 0.1–0.5 mol%.

Mechanism of Assembly

The following diagram illustrates the thermodynamic transition from monomers to stable vesicles, highlighting the role of the "Helper Lipids" in forcing the MLG into a bilayer conformation.

Figure 1: Co-assembly of cone-shaped MLG with cylindrical DSPC to form stable bilayers.

Protocol A: Thin-Film Hydration (Standard)

Best for: Small batches (< 5 mL), high drug encapsulation, and academic research.

Reagents

-

MLG: 1-Monolinolenoyl-rac-glycerol (Store at -20°C under Argon).

-

Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) for rigidity, or POPC for fluidity.

-

Stabilizer: Cholesterol (Sheep wool grade, >98%).

-

Antioxidant:

-Tocopherol. -

Solvent: Chloroform (HPLC Grade).

-

Buffer: PBS (pH 7.4) or HEPES-Saline, degassed.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve each lipid in Chloroform to a concentration of 10 mg/mL.

-

Critical: Purge the headspace of stock vials with Argon immediately after use.

-

-

Mixing (The "55:40:5" Rule):

-

In a round-bottom flask, combine lipids in the following Molar Ratio:

-

DSPC: 55 mol%[2]

-

Cholesterol: 40 mol%

-

MLG: 5 mol% (Can titrate up to 20% for higher fusogenicity).

- -Tocopherol: 0.1 mol% (relative to total lipid).

-

-

-

Film Formation (Drying):

-

Attach flask to a Rotary Evaporator.

-

Bath Temp: 40°C.

-

Vacuum: Reduce pressure gradually to prevent bumping.

-

Rotate at 100 rpm until a thin, dry film forms.

-

Desiccation: Place the flask in a vacuum desiccator for >4 hours to remove trace solvent. Keep in the dark.

-

-

Hydration:

-

Add degassed PBS (pre-warmed to 65°C ). Note: We must heat above the Tm of DSPC (55°C), even though MLG is liquid at room temp.

-

Rotate for 1 hour at 65°C without vacuum.

-

Result: Milky suspension of Multilamellar Vesicles (MLVs).

-

-

Downsizing (Extrusion):

Protocol B: Microfluidic Assembly (Scalable)

Best for: Scalable manufacturing, precise size control (PDI < 0.1), and minimizing oxidation (closed system).

Workflow Diagram

Figure 2: Microfluidic mixing ensures rapid polarity change, forcing MLG/DSPC co-assembly before MLG can phase-separate.

Parameters

-

Total Flow Rate (TFR): 12 mL/min (system dependent).

-

Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

-

Solvent: Ethanol (Absolute).

-

Post-Processing: Dialysis against PBS for 12 hours (change buffer 3x) to remove ethanol.

Characterization & Quality Control

Data should be recorded in the following format for batch release.

| Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Particle Size (Z-avg) | Dynamic Light Scattering (DLS) | 80 – 120 nm | Optimal for EPR effect (tumor accumulation). |

| Polydispersity (PDI) | DLS | < 0.200 | Indicates homogeneous population (crucial for PK).[4] |

| Zeta Potential | ELS | -5 to -20 mV | Slight negative charge prevents aggregation. |

| Encapsulation Efficiency | HPLC / UV-Vis | > 85% (Drug dependent) | Verifies the bilayer integrity. |